molecular formula C10H11ClN4O B8689841 5-Chloromethyl-1-(4-methoxy-benzyl)-1H-tetrazole CAS No. 208584-81-0

5-Chloromethyl-1-(4-methoxy-benzyl)-1H-tetrazole

Cat. No.: B8689841
CAS No.: 208584-81-0
M. Wt: 238.67 g/mol
InChI Key: XBMJJAMLOFNZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloromethyl-1-(4-methoxy-benzyl)-1H-tetrazole is a useful research compound. Its molecular formula is C10H11ClN4O and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

208584-81-0

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

5-(chloromethyl)-1-[(4-methoxyphenyl)methyl]tetrazole

InChI

InChI=1S/C10H11ClN4O/c1-16-9-4-2-8(3-5-9)7-15-10(6-11)12-13-14-15/h2-5H,6-7H2,1H3

InChI Key

XBMJJAMLOFNZOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9.55 g (48.6 mmol) 2-chloro-1,1,1-triethoxyethane and 3.9 ml (30 mmol) 4-methoxybenzylamine were heated at 40° C. for 15 min. Then a solution of 2.92 g (45 mmol) sodium azide in 60 ml acetic acid was added at RT and heated at 60° C. over night, 20h at 80° C. and 1h at 100° C. The reaction was neutralized with aqueous and solid NaHCO3/EtOAc (3×), washed with aqueous 10% NaCl. The organic phase was dried over Na2SO4, evaporated and purified by flash-chromatography on silicagel (hexane/EtOAc 1:1) to give 3.36 g (47%) 5-Chloromethyl-1-(4-methoxy-benzyl)-1H-tetrazole, MS: 238 (M). [Y. Satoh, S. De Lombaert, N. Marcopulos, J. Moliterni, M. Moskal, J. Tan, E. Wallace, Synthesis of tetrazole analogs of alpha-amino acids by alkylation of a Schiff base of alpha-aminomethyltetrazole. Tetrahedron Lett. (1998), 39(21), 3367-3370].
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
20h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
NaHCO3 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.